[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Lipophilicity Lead-like optimization Membrane permeability

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4, MFCD05666767) is a 1,2-disubstituted 3-oxopiperazine bearing a para-methylbenzyl group at N1 and an acetic acid side chain at C2. With molecular formula C14H18N2O3 and molecular weight 262.30 Da, the compound is supplied as a lead-like screening compound within the ChemBridge CORE Library stock.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1039559-08-4
Cat. No. B181019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
CAS1039559-08-4
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C[NH+]2CCNC(=O)C2CC(=O)[O-]
InChIInChI=1S/C14H18N2O3/c1-10-2-4-11(5-3-10)9-16-7-6-15-14(19)12(16)8-13(17)18/h2-5,12H,6-9H2,1H3,(H,15,19)(H,17,18)
InChIKeyJFUFURNMLIXMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4): A ChemBridge CORE Library 3-Oxopiperazine Acetic Acid Screening Compound


[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4, MFCD05666767) is a 1,2-disubstituted 3-oxopiperazine bearing a para-methylbenzyl group at N1 and an acetic acid side chain at C2. With molecular formula C14H18N2O3 and molecular weight 262.30 Da, the compound is supplied as a lead-like screening compound within the ChemBridge CORE Library stock . The 3-oxo-2-piperazinyl acetic acid scaffold is a recognized pharmacophore in glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist development, most notably exemplified by TAK-029, which achieved an in vitro human platelet aggregation IC50 of 0.03 µM [1]. The compound is available from multiple vendors in purities ranging from 95% to 98%, with stereochemistry reported as either unknown or racemic depending on the source .

Why Generic Substitution of [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid with Other 3-Oxopiperazine Acetic Acids Fails: Physicochemical Property Divergence


Within the 3-oxo-2-piperazinyl acetic acid family, variation of the N1 substituent drives substantial shifts in lipophilicity (LogP range from −3.22 to >0) and aqueous solubility (LogSW range from +0.80 to −2.56) . The para-methylbenzyl substituent of the target compound occupies a narrow physicochemical window distinct from unsubstituted, ortho-substituted, halo-substituted, and alkyl-substituted analogs. This divergence in LogP, LogSW, and hydrogen-bonding capacity directly impacts membrane permeability, protein binding, and pharmacokinetic behavior in any screening or medicinal chemistry campaign, meaning that the target compound cannot be interchanged with even its closest 2D similarity analogs (97–99%) without altering the property profile of the series . The following quantitative evidence demonstrates where the para-methylbenzyl substitution confers measurable differentiation.

Product-Specific Quantitative Differentiation Evidence for [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1039559-08-4)


Para-Methylbenzyl Substitution Raises LogP by 2.85–2.92 Units Compared to the Unsubstituted 3-Oxopiperazine Acetic Acid Scaffold

The target compound's para-methylbenzyl N1 substituent elevates LogP to −0.37 (free form, unknown stereochemistry) or +0.16 (free form, racemic) versus −3.22 for the unsubstituted parent scaffold (3-oxo-2-piperazinyl)acetic acid . This LogP shift of +2.85 to +3.38 units places the target within the lead-like LogP range (−0.4 to +3.5) while the parent scaffold remains substantially too hydrophilic for most cell-based or target-engagement assays.

Lipophilicity Lead-like optimization Membrane permeability

Aqueous Solubility (LogSW) Differentiation of −2.11 to −2.56 Versus +0.80 for the Parent Scaffold: A 3–4 Log Unit Solubility Window

The target compound's LogSW values range from −2.11 (free form, unknown stereochemistry) to −2.56 (free form, racemic), compared to +0.80 for the unsubstituted (3-oxo-2-piperazinyl)acetic acid parent and −2.06 for the unsubstituted benzyl analog . This represents a solubility decrease of approximately 3–4 log units relative to the parent scaffold, driven by the hydrophobic para-methylbenzyl group. Among benzyl-substituted analogs, the target sits between the unsubstituted benzyl (LogSW = −2.06), the ortho-fluorobenzyl (LogSW = −2.25), and the 2,3-difluorobenzyl (LogSW = −2.34) variants .

Aqueous solubility Bioavailability Formulation

Para-Methyl vs. Ortho-Methyl Positional Isomerism: A Regioisomeric Distinction with Differential Steric and Electronic Profiles

The para-methylbenzyl substitution of the target compound (CAS 1039559-08-4, ChemBridge ID 9017868) differs from its ortho-methyl positional isomer [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS 1022918-77-9, ChemBridge ID 9003294) . Although both share identical molecular formula (C14H18N2O3) and molecular weight (262.30 Da), the para-substitution presents the methyl group distal to the piperazinone core, minimizing steric clash with the C2 acetic acid side chain and the N4 position. In contrast, the ortho-methyl substitution introduces steric hindrance near the piperazinone ring that can restrict conformational freedom of the benzyl group and modulate the basicity of N4 [1]. This regioisomeric distinction is relevant for SAR exploration where para-substituted benzyl groups have been associated with enhanced σ1 receptor affinity and melanocortin-4 receptor modulation in related benzylpiperazine series [1].

Positional isomerism Structure-activity relationship Scaffold decoration

Scaffold-Class Validation: The 2-Oxopiperazine-1-Acetic Acid Core is a Proven GPIIb/IIIa Antagonist Pharmacophore with Nanomolar Potency (TAK-029 IC50 = 0.03 µM)

The 3-oxo-2-piperazinyl acetic acid scaffold of the target compound shares its core architecture with the validated GPIIb/IIIa antagonist pharmacophore exemplified by TAK-029 ((S)-4-[(4-amidinobenzoyl)glycyl]-3-[(methoxycarbonyl)methyl]-2-oxopiperazine-1-acetic acid), which inhibited in vitro human platelet aggregation with an IC50 of 0.03 µM and GPIIb/IIIa-fibrinogen binding with an IC50 of 0.49 nM [1]. A subsequent SAR campaign produced the optimized analog 4h with an IC50 of 13 nM against ADP-induced guinea pig platelet aggregation and 43% inhibition persisting 24 h after a single 1.0 mg/kg oral dose [2]. While the target compound lacks the 4-position Arg-Gly mimetic and 3-position ester side chain required for potent GPIIb/IIIa antagonism, its 3-oxo-2-piperazinyl acetic acid core represents the same validated starting scaffold for focused library design and fragment-based elaboration toward this target class [3].

GPIIb/IIIa antagonist Antithrombotic Platelet aggregation inhibitor

Lead-Like Physicochemical Property Profile: All Key Parameters Fall Within Established Lead-Like Criteria (MW = 262, LogP < 1, tPSA = 69.6)

The target compound's physicochemical profile satisfies standard lead-like criteria: molecular weight 262 Da (<300), LogP ≤ +0.16 (<3), topological polar surface area (tPSA) 69.6 Ų (well above the 60 Ų threshold for oral bioavailability and below the 140 Ų ceiling), hydrogen bond donors = 2 (≤3), hydrogen bond acceptors = 4 (≤6), and rotatable bonds = 4 (≤6) . This profile contrasts with many elaborated GPIIb/IIIa antagonists such as TAK-029 (MW ~490 Da) that occupy drug-like rather than lead-like property space. Compared to the isobutyl analog (LogP = −0.52, MW = 214), the para-methylbenzyl analog offers enhanced aromatic character and π-stacking potential (+1 aromatic ring vs. 0 for isobutyl) without exceeding lead-like MW or LogP ceilings . ChemBridge's CORE Library compounds are specifically designed with Fsp3 enrichment and lead-like properties, and the target compound exemplifies this design philosophy .

Lead-likeness Drug-like properties Fragment-based drug discovery

Recommended Application Scenarios for [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid Based on Quantitative Evidence


Fragment-Based or Scaffold-Based GPIIb/IIIa Antagonist Lead Generation

The target compound's 3-oxo-2-piperazinyl acetic acid core maps directly onto the validated GPIIb/IIIa antagonist scaffold exemplified by TAK-029, which achieved 0.49 nM GPIIb/IIIa-fibrinogen binding affinity [1]. The N1-(4-methylbenzyl) substituent provides a hydrophobic anchor point while preserving the N4 position and C2-acetic acid for subsequent introduction of the Arg-Gly mimetic and ester side chains required for potent activity. The lead-like MW (262 Da) leaves ample room for elaboration without exceeding drug-like property thresholds . This scenario is appropriate for groups pursuing integrin or cell adhesion targets where the 2-oxopiperazine core has established precedent.

Diversity-Oriented Synthesis or Parallel Library Enumeration Around the 3-Oxopiperazine Core

The para-methyl substitution on the benzyl ring provides a sterically unencumbered N4 position amenable to acylation, sulfonylation, or reductive amination, enabling parallel synthesis of diverse analogs . Compared to the ortho-methyl positional isomer, the para-substitution avoids steric clash with the piperazinone ring, facilitating higher yielding derivatization reactions. The free carboxylic acid at C2 enables amide coupling or esterification as additional diversification vectors. The compound's tPSA of 69.6 Ų and 2 H-bond donors ensure that elaborated products remain within oral bioavailability-relevant property space .

High-Throughput Screening as a Member of a Targeted Benzylpiperazine Sub-Library

The compound's membership in the ChemBridge CORE Library (8-digit ID 9017868/91184256) ensures ≥85% purity with identity confirmed by LC-MS/ELSD, making it suitable for HTS campaigns without additional repurification . Its LogP range (−0.37 to +0.16) and LogSW (−2.11 to −2.56) are compatible with standard DMSO stock solution protocols at 10–30 mM . The para-methylbenzyl group is a privileged hydrophobic motif in medicinal chemistry, having demonstrated activity across σ1 receptor, melanocortin-4 receptor, and antimicrobial target classes in related benzylpiperazine series, suggesting broad screening applicability [2].

Physicochemical Property Benchmarking in Lead-Like Chemical Space Studies

With all key parameters (MW, LogP, tPSA, Hdon, Hacc, RotB) falling within both lead-like and fragment-plus criteria, this compound serves as a representative benchmarking standard for comparing library quality across vendors or for calibrating computational models of permeability, solubility, and drug-likeness . Its LogP value of −0.37 (or +0.16, depending on stereochemical form) places it near the center of the lead-like LogP distribution, and its MW of 262 Da is approximately 75 Da below the ChemBridge CORE Library average, making it a useful lower-MW anchor point for property distribution analyses .

Quote Request

Request a Quote for [1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.